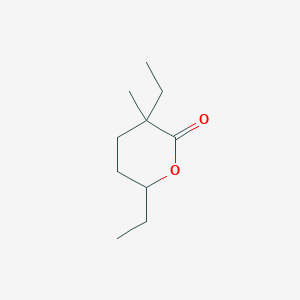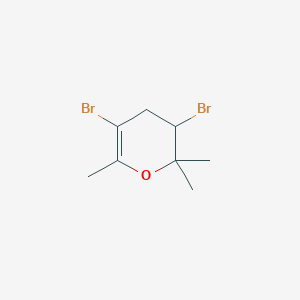
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by the presence of two bromine atoms at positions 3 and 5, and three methyl groups at positions 2 and 6 on the dihydropyran ring. It is a derivative of 3,4-dihydro-2H-pyran, which is a six-membered heterocyclic compound containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran typically involves the bromination of 2,2,6-trimethyl-3,4-dihydro-2H-pyran. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of brominated oxides or other oxidized products.
Reduction: Formation of debrominated derivatives.
Scientific Research Applications
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets through its bromine atoms and the dihydropyran ring. The bromine atoms can participate in electrophilic substitution reactions, while the dihydropyran ring can undergo nucleophilic attacks. These interactions can lead to the formation of various intermediates and products, which can exert biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound without bromine and methyl substitutions.
2,2,6-Trimethyl-3,4-dihydro-2H-pyran: Similar structure but lacks bromine atoms.
3,5-Dibromo-2,2,6-trimethyl-4H-pyran: Similar but with a different hydrogenation state.
Uniqueness
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran is unique due to the presence of both bromine and methyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
69844-84-4 |
|---|---|
Molecular Formula |
C8H12Br2O |
Molecular Weight |
283.99 g/mol |
IUPAC Name |
3,5-dibromo-2,2,6-trimethyl-3,4-dihydropyran |
InChI |
InChI=1S/C8H12Br2O/c1-5-6(9)4-7(10)8(2,3)11-5/h7H,4H2,1-3H3 |
InChI Key |
ZUXYZDPGDDHDKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C(O1)(C)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


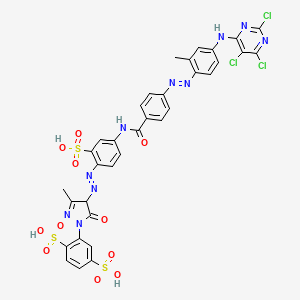
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)

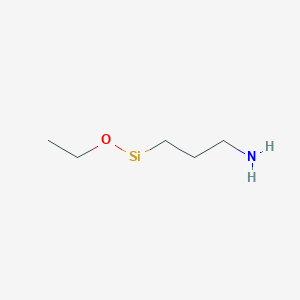
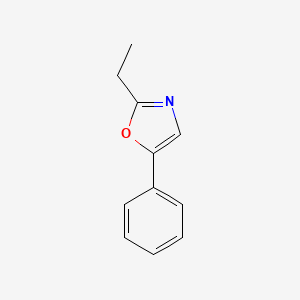
![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)
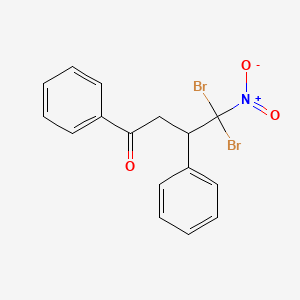
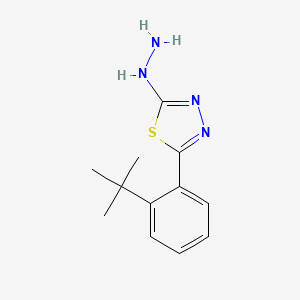
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
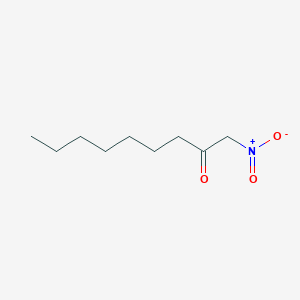

phosphane](/img/structure/B14480369.png)

